S-2 Methanandamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H39NO2 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26) |
InChI Key |
HTNMZCWZEMNFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
Origin of Product |
United States |
Synthetic Chemistry and Metabolic Stability in Research
Stereochemical Considerations and Analog Design
The introduction of a methyl group at the ethanolamine (B43304) headgroup of anandamide (B1667382) creates a chiral center, leading to the (S) and (R) enantiomers of 2-methanandamide. Research has demonstrated a distinct stereoselectivity in the interaction of these analogs with cannabinoid receptors, particularly the CB1 receptor. The (S)-enantiomer, S-2 Methanandamide (B110085), exhibits a higher binding affinity for the CB1 receptor compared to its (R)-counterpart. nih.gov Specifically, methylation at the 2' position results in the S(+) isomer having a 2- to 5-fold greater affinity for the CB1 receptor than the R(-) isomer. nih.gov
This stereochemical preference underscores the specific structural requirements of the CB1 receptor's binding pocket. The design of S-2 Methanandamide is a prime example of how subtle modifications to the structure of an endogenous ligand can significantly enhance its pharmacological properties. Further exploration into analog design has revealed that while introducing a single methyl group at the 2-position can increase CB1 affinity, creating analogs with dimethyl groups at the 2,1'-positions can lead to even higher degrees of enantio- and diastereoselectivity. nih.gov For instance, the (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide analog demonstrated a more than 10-fold improvement in CB1 receptor affinity compared to anandamide. nih.gov Such studies on analog design, originating from the foundational structure of methanandamide, are crucial for developing more potent and selective cannabinoid receptor modulators. nih.gov
| Compound | Stereochemistry | CB1 Receptor Binding Affinity (Ki, nM) |
| Anandamide (AEA) | - | ~78 |
| (R)-Methanandamide | (R) at 2'-position | ~20-119 |
| This compound | (S) at 2'-position | ~26 |
Note: Ki values can vary between studies based on experimental conditions. The table provides approximate values for comparison.
Resistance to Enzymatic Hydrolysis (e.g., Fatty Acid Amide Hydrolase, FAAH)
A defining characteristic of this compound is its pronounced resistance to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of anandamide in the body, rapidly breaking it down into arachidonic acid and ethanolamine. nih.govimrpress.com This rapid catabolism limits the duration of anandamide's biological effects.
The strategic placement of the methyl group in this compound sterically hinders the approach and binding of the molecule to the active site of FAAH. This structural modification significantly slows down the rate of hydrolysis. nih.govresearchgate.net In contrast, the (R)-enantiomer, R-2 Methanandamide, is nearly as susceptible to amide hydrolysis as anandamide itself. This stark difference in metabolic stability between the two enantiomers further highlights the critical role of stereochemistry in determining the pharmacological profile of these compounds.
The resistance of this compound to FAAH degradation can be quantified by comparing its binding affinity to the CB1 receptor in the presence and absence of a FAAH inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF). For anandamide, the presence of PMSF dramatically increases its apparent affinity by preventing its breakdown during the binding assay. nih.gov However, for this compound, the difference in binding affinity with and without PMSF is minimal, confirming its intrinsic stability. researchgate.net Research has shown that FAAH exhibits a preferential hydrolytic activity for arachidonoyl substrates like anandamide, with other fatty acid amides being hydrolyzed at significantly slower rates. plos.orgresearchgate.net
| Compound | Susceptibility to FAAH Hydrolysis |
| Anandamide (AEA) | High |
| (R)-Methanandamide | High |
| This compound | Low |
Implications of Metabolic Stability for In Vitro and In Vivo Research
The enhanced metabolic stability of this compound has profound implications for its use as a research tool. In in vitro studies, its resistance to FAAH allows for more accurate and reproducible assessments of its interaction with cannabinoid receptors without the confounding factor of enzymatic degradation. nih.gov This stability ensures that the concentration of the ligand remains constant throughout the experiment, leading to more reliable data on receptor binding and functional activity. For example, in studies using isolated bovine retina, the stable analog methanandamide was used to investigate neuroprotective actions against oxidative stress. mdpi.com
In the context of in vivo research, the metabolic robustness of this compound translates to a longer duration of action compared to anandamide. nih.gov This prolonged activity is crucial for studying the physiological and behavioral effects of cannabinoid receptor activation. For instance, the metabolically stable analog (R)-methanandamide has been used in studies of mesenteric vasodilation to explore the role of vascular cannabinoid receptors. ahajournals.org Furthermore, its stability makes it a suitable compound for investigating the reinforcing effects of cannabinoids in animal models of drug self-administration, where a sustained pharmacological effect is necessary. jneurosci.org The ability of methanandamide to produce cannabimimetic effects in vivo, such as hypothermia and antinociception, further underscores its utility as a stable probe for exploring the therapeutic potential of the endocannabinoid system. nih.govresearchgate.net
Receptor Pharmacology and Molecular Mechanisms of Action
Cannabinoid Receptor Binding and Functional Activity
Cannabinoid Receptor Type 1 (CB1) Agonism and Affinity
S-2 Methanandamide (B110085) is recognized as a potent agonist of the Cannabinoid Receptor Type 1 (CB1). caymanchem.commedchemexpress.com Its chemical structure, specifically the methylation at the 2' position, contributes to its stereoselective interaction with the CB1 receptor. nih.gov Research has demonstrated that the S(+) isomer of methanandamide has a two- to five-fold higher affinity for the CB1 receptor compared to its R(-) isomer. nih.gov
Studies have reported varying binding affinities (Ki) and inhibitory concentrations (IC50) for S-2 Methanandamide at the CB1 receptor, which can be attributed to different experimental conditions and assay methodologies. For instance, one study reported a Ki value of 26 nM for the CB1 receptor. caymanchem.com Another study found an IC50 value of 173 nM for CB1 in the presence of phenylmethylsulfonyl fluoride (B91410) (PMSF), a stabilizer. medchemexpress.com In the absence of PMSF, the IC50 value was significantly higher. The (R)-enantiomer of methanandamide, a closely related compound, has been shown to possess a four-fold higher affinity for CB1 receptors than anandamide (B1667382). nih.gov
Table 1: Reported Binding Affinities and Functional Activities of this compound at the CB1 Receptor
| Parameter | Value | Cell/Tissue Type | Reference |
|---|---|---|---|
| Ki | 26 nM | Not Specified | caymanchem.com |
| IC50 (with PMSF) | 173 nM | Not Specified | medchemexpress.com |
| IC50 (mouse vas deferens) | 47 nM | Mouse Vas Deferens | caymanchem.com |
Cannabinoid Receptor Type 2 (CB2) Interactions
In contrast to its high affinity for the CB1 receptor, this compound displays significantly lower affinity for the Cannabinoid Receptor Type 2 (CB2). medchemexpress.comnih.gov This selectivity for CB1 over CB2 is a characteristic feature of many anandamide analogs. nih.gov One study reported an IC50 value of 8216 nM for CB2, highlighting its weak interaction with this receptor subtype. medchemexpress.com The primary expression of CB2 receptors is in immune cells, where they play a role in modulating immune responses. windows.netnih.gov The low affinity of this compound for CB2 receptors suggests that its physiological effects are predominantly mediated through CB1 receptor activation. Some research has indicated that mixed CB1/CB2 agonists, including methanandamide, can have stimulatory effects on cAMP in certain immune cells, but these effects are thought to be downstream of Gαi coupling. acs.org
Table 2: Comparative Binding Affinities of this compound at CB1 and CB2 Receptors
| Receptor | IC50 Value | Reference |
|---|---|---|
| CB1 | 173 nM (with PMSF) | medchemexpress.com |
| CB2 | 8216 nM | medchemexpress.com |
Non-Cannabinoid Receptor and Ion Channel Modulation
Beyond the classical cannabinoid receptors, this compound interacts with other important cellular targets, including ion channels and G protein-coupled receptors.
Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channel Regulation
This compound is known to activate Transient Receptor Potential Vanilloid Type 1 (TRPV1) channels, also known as the capsaicin (B1668287) receptor. nih.govnews-medical.netmedchemexpress.com This interaction is significant as TRPV1 channels are involved in pain sensation and inflammation. ijbs.com The activation of TRPV1 by methanandamide can lead to complex physiological responses. For example, intravenous administration of methanandamide in rats has been shown to induce a biphasic effect on blood pressure, with an initial drop attributed to TRPV1 activation and a subsequent prolonged decrease mediated by CB1 receptors. nih.gov The potency of methanandamide in inducing these effects is greater than that of anandamide but less than that of capsaicin. nih.govbiomedgrid.com The activation of TRPV1 by endocannabinoid-like molecules can also influence mitochondrial activity. mdpi.com
Modulation of Potassium Channels (e.g., TASK Channels)
This compound has been identified as a potent, non-selective blocker of TWIK-related acid-sensitive K+ (TASK) channels, specifically TASK-1 and TASK-3. nih.govnih.govresearchgate.net These two-pore domain potassium channels contribute to the resting membrane potential in many neurons and regulate their excitability. nih.govnih.gov The blockade of TASK channels by methanandamide is thought to be irreversible unless washed with a solution containing bovine serum albumin, suggesting that the compound acts from within the cell membrane. nih.govnih.govwestminster.ac.uk Research indicates that human TASK-3 channels are more sensitive to blockade by methanandamide than human TASK-1 or murine TASK-3 channels. nih.govnih.gov A specific region at the interface of the final transmembrane domain and the cytoplasmic C-terminus of the TASK-3 channel has been identified as critical for this inhibition. nih.govphysoc.org The modulation of TASK channels by methanandamide may underlie some of the central nervous system effects of cannabinoids that are not mediated by CB1 or CB2 receptors. nih.govnih.gov
Intracellular Signaling Cascades
The intracellular signaling cascades initiated by this compound are complex and multifaceted, primarily stemming from its interaction with cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors triggers a variety of downstream pathways that influence cellular function.
This compound, a stable analog of the endocannabinoid anandamide, primarily exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2. nih.gov These receptors are classic seven-transmembrane-spanning proteins that couple to heterotrimeric G-proteins, predominantly of the Gi/o family. nih.govnih.gov This coupling is a cornerstone of methanandamide's mechanism of action.
The activation of Gi/o proteins by methanandamide leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govcapes.gov.br This inhibitory effect on cAMP accumulation has been observed in various cell types, including neuronal cells and carotid artery smooth muscle. nih.govnih.gov The process is sensitive to pertussis toxin, which ADP-ribosylates and inactivates Gi/o proteins, confirming their central role in this signaling pathway. nih.govnih.gov
Research has revealed a nuanced interaction between methanandamide and different subtypes of Gi proteins, a phenomenon known as biased agonism. nih.gov Studies using N18TG2 neuroblastoma cells showed that (R)-methanandamide functions as an agonist at the Gi3 subtype while acting as an inverse agonist at Gi1 and Gi2 subtypes. nih.govnih.gov This selective activation of G-protein subtypes suggests that the ligand-receptor complex can adopt multiple conformations, each leading to a distinct downstream signaling outcome. nih.gov While the primary coupling is to Gi/o, some evidence suggests that under specific conditions, cannabinoid agonists might also interact with Gs or Gq proteins. nih.govbiorxiv.org
| G-Protein Subtype | Effect of (R)-Methanandamide | Receptor | Cellular Context | Key Outcome | Reference |
|---|---|---|---|---|---|
| Gi/o (General) | Agonist (Activation) | CB1, CB2 | Neuronal cells, CHO cells, Carotid Artery | Inhibition of adenylyl cyclase, decreased cAMP | nih.govnih.govcapes.gov.br |
| Gi1 | Inverse Agonist | CB1 | N18TG2 cells | Stimulation of adenylyl cyclase | nih.govnih.gov |
| Gi2 | Inverse Agonist | CB1 | N18TG2 cells | Stimulation of adenylyl cyclase | nih.govnih.gov |
| Gi3 | Agonist | CB1 | N18TG2 cells | Inhibition of adenylyl cyclase | nih.govnih.gov |
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and migration. cellsignal.comwikipedia.org this compound has been shown to modulate this pathway. The activation of the PI3K/Akt pathway is a downstream consequence of GPCR activation, often mediated by the βγ subunits of the dissociated G-protein. cellsignal.com
In a study on human endometrial stromal cells (ESCs), methanandamide was found to enhance cell migration through the activation of the PI3K/Akt pathway, an effect mediated by the cannabinoid receptor 1 (CB1). nih.gov The PI3K/Akt pathway is known to be activated by various stimuli that lead to the production of phosphatidylinositol (3,4,5)-trisphosphates (PIP3), which serves as a docking site for Akt, leading to its phosphorylation and activation. cellsignal.comfrontiersin.org The activation of this pathway by cannabinoids points to its potential role in physiological and pathological conditions characterized by enhanced cell invasiveness. nih.gov Furthermore, the PI3K/Akt pathway is implicated in the anti-tumor effects of cannabinoids, where its modulation can lead to the induction of apoptosis in cancer cells. taylorandfrancis.com
| Cell Type | Receptor | Effect of Methanandamide | Downstream Consequence | Reference |
|---|---|---|---|---|
| Human Endometrial Stromal Cells | CB1 (CNR1) | Activation of PI3K/Akt pathway | Enhanced cell migration | nih.gov |
| PC-3 Prostate Cancer Cells | CB1/CB2 | Activation of PI3K/Akt pathway (by Δ9-THC) | Induction of apoptosis | taylorandfrancis.com |
The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for regulating a wide array of cellular processes. spandidos-publications.com this compound influences these pathways, often in a cell-context-dependent manner.
Activation of CB1 receptors by methanandamide can lead to a significant, though transient, increase in the phosphorylation of ERK1/2. nih.gov This activation is dependent on Gi/o proteins and can proceed through the transactivation of receptor tyrosine kinases. nih.gov In endometrial stromal cells, the activation of the ERK1/2 pathway by methanandamide, alongside the PI3K/Akt pathway, is essential for promoting cell migration. nih.gov
Conversely, studies in human neuroglioma cells have shown that R(+)-methanandamide can induce the expression of cyclooxygenase-2 (COX-2) through the activation of both p38 MAPK and p42/44 MAPK (ERK1/2) pathways. nih.govnih.gov This effect was found to be independent of cannabinoid receptors, suggesting an alternative mechanism of action. nih.gov The JNK pathway, another member of the MAPK family, has also been implicated in cannabinoid signaling. For instance, the cannabinoid agonist JWH-015 was shown to activate the JNK pathway following the stimulation of ceramide release in prostate tumor cells. taylorandfrancis.com
| Pathway | Effect of Methanandamide | Cellular Context | Mediating Receptor/Mechanism | Observed Outcome | Reference |
|---|---|---|---|---|---|
| MAPK/ERK (p42/44) | Activation (Phosphorylation) | N18TG2 cells, Endometrial Stromal Cells | CB1-dependent | Transient signaling, Enhanced cell migration | nih.govnih.gov |
| MAPK/ERK (p42/44) | Activation (Phosphorylation) | H4 Neuroglioma Cells | CB receptor-independent, Ceramide-dependent | COX-2 Expression | nih.govnih.gov |
| p38 MAPK | Activation (Phosphorylation) | H4 Neuroglioma Cells, Mantle Cell Lymphoma | CB receptor-independent, CB1/CB2-dependent | COX-2 Expression, Apoptosis | nih.govnih.govnih.gov |
| JNK | Activation | Prostate Tumor Cells (via other agonists) | Associated with ceramide synthesis | Cell Death | taylorandfrancis.com |
Ceramide is a bioactive sphingolipid that acts as a second messenger in signaling pathways leading to cell growth arrest, senescence, and apoptosis. tandfonline.comacs.org R(+)-methanandamide has been demonstrated to induce the accumulation of intracellular ceramide, a key event in its pro-apoptotic effects on various cancer cells. nih.govresearchgate.net
The increase in ceramide levels is primarily due to de novo synthesis. nih.govtandfonline.com This process begins with the enzyme serine palmitoyltransferase (SPT). researchgate.net Cannabinoid receptor activation by R(+)-methanandamide has been shown to act on SPT, initiating the synthesis pathway. researchgate.net Further along the pathway, the increased ceramide formation is blocked by inhibitors of ceramide synthase, such as fumonisin B1, but not by inhibitors of sphingomyelinase. nih.govtandfonline.com This confirms that the source of the ceramide is new synthesis rather than the breakdown of sphingomyelin. nih.govtandfonline.com This de novo synthesized ceramide is implicated in the subsequent activation of the p38 and p42/44 MAPK pathways, leading to outcomes like COX-2 expression and apoptosis. nih.govnih.gov In mantle cell lymphoma, for instance, the concurrent activation of CB1 and CB2 receptors by R(+)-methanandamide induces apoptosis through a sequence involving ceramide accumulation, p38 phosphorylation, and subsequent caspase activation. nih.gov
This compound can modulate intracellular calcium ([Ca2+]i) levels through several mechanisms, influencing neuronal excitability and other cellular functions. The effects can be mediated by different receptors and ion channels.
One significant pathway involves the G-protein coupled receptor GPR55, which has been identified as a cannabinoid receptor. nih.gov Activation of GPR55 in HEK293 cells and dorsal root ganglion neurons by methanandamide leads to an increase in intracellular calcium. nih.govresearchgate.net This signaling cascade involves Gq and G12 proteins, RhoA, and phospholipase C, culminating in the release of calcium from intracellular stores gated by IP3 receptors. nih.govresearchgate.net
In addition to receptor-mediated release from stores, methanandamide can modulate presynaptic voltage-gated calcium channels. In the cerebellum, cannabinoid receptor activation inhibits synaptic transmission by reducing calcium influx through N-type, P/Q-type, and R-type calcium channels at the presynaptic terminal. jneurosci.org Methanandamide, acting as a partial agonist, produces a modest reduction in these presynaptic calcium transients. jneurosci.org However, the effect of methanandamide on calcium signaling can be context-dependent, as some studies in CB1-expressing HEK293 cells did not observe a significant increase in [Ca2+]i in response to methanandamide, in contrast to other cannabinoids like WIN55212-2. mdpi.com
| Mechanism | Receptor/Channel | Effect of Methanandamide | Cellular Context | Outcome | Reference |
|---|---|---|---|---|---|
| Release from Intracellular Stores | GPR55 | Increase in [Ca2+]i | HEK293 cells, Dorsal Root Ganglion Neurons | Activation of Gq/G12/PLC pathway | nih.govresearchgate.net |
| Modulation of Presynaptic Influx | N-type, P/Q-type, R-type Ca2+ channels | Reduction of Ca2+ influx | Granule Cell to Purkinje Cell Synapses | Inhibition of synaptic transmission | jneurosci.org |
| Calcium Mobilization | CB1 | No significant increase in [Ca2+]i | HEK293 cells expressing CB1 | Contrasts with other cannabinoid agonists | mdpi.com |
Preclinical Biological Activities and Functional Investigations
Neurobiological and Behavioral Phenotypes in Animal Models
S-2 Methanandamide (B110085), a stable analog of the endocannabinoid anandamide (B1667382), demonstrates significant effects on thermoregulation in animal models. When administered alone, it induces a dose-dependent hypothermic response. Studies in rats have shown that higher doses of methanandamide lead to a more pronounced and sustained decrease in core body temperature. For instance, a 20 mg/kg dose of methanandamide was found to cause a maximal hypothermia of 1.21±0.5 °C within 15 minutes of administration, with the effect persisting for at least 60 minutes. nih.gov A lower dose of 10 mg/kg also produced significant hypothermia, though to a lesser extent and for a shorter duration, while a 5 mg/kg dose did not significantly alter body temperature compared to vehicle controls. nih.gov This hypothermic effect is characteristic of cannabimimetic compounds and is attributed to the activation of cannabinoid CB1 receptors. nih.gov
In addition to inducing hypothermia, S-2 Methanandamide has been shown to attenuate hyperthermia induced by other pharmacological agents. In a notable study, a non-hypothermic dose of methanandamide (5 mg/kg) effectively reduced the hyperthermia caused by cocaine in rats. nih.govnih.gov This effect was demonstrated to be mediated through the activation of CB1 receptors, as it was blocked by the CB1 receptor antagonist SR141716A. nih.govnih.gov The mechanism also involves an interaction with the dopaminergic system, specifically requiring the permissive role of dopamine (B1211576) D2 receptors. nih.govnih.gov Furthermore, methanandamide was also capable of attenuating the hyperthermia induced by a dopamine D1 receptor agonist, SKF 38393, further highlighting its complex interaction with dopamine-mediated thermoregulation. nih.govnih.gov
Table 1: Effect of Methanandamide on Body Temperature in Rats
| Dose (mg/kg, i.p.) | Maximum Change in Body Temperature (°C) | Time to Maximum Effect (minutes) |
|---|---|---|
| 5 | No significant change | N/A |
| 10 | Significant hypothermia | 15-30 |
| 20 | -1.21 ± 0.5 | 15 |
Data derived from studies on the dose-related hypothermic effects of methanandamide. nih.gov
The effects of this compound on motor function are consistent with the typical profile of a cannabinoid agonist, generally leading to a suppression of spontaneous motor activity, a phenomenon known as hypokinesia. In open-field tests with rats, (R)-methanandamide was shown to decrease locomotor activity, measured by the number of squares crossed (ambulation), and reduce exploratory behavior, as indicated by a decrease in rearing frequency. nih.gov These effects are dose-dependent, with higher doses producing greater motor suppression. nih.gov
When compared to Δ9-tetrahydrocannabinol (THC), (R)-methanandamide produces a similar profile of motor suppression, although it is less potent. nih.gov Both compounds reduce ambulation and rearing. nih.gov However, a qualitative difference was noted in their effects on circling behavior; while THC produced a dose-related increase in circling, (R)-methanandamide did not induce this behavior at the doses tested. nih.gov The suppression of motor activity is a hallmark of central CB1 receptor activation, which plays a crucial role in modulating motor control circuits in the basal ganglia and cerebellum. It is important to note that while a low dose of methanandamide (5 mg/kg) was sufficient to attenuate cocaine-induced hyperthermia, this same dose did not alter the hyperactivity induced by cocaine, suggesting a dissociation between its thermoregulatory and motor effects at lower dose ranges. nih.gov
The endocannabinoid system is intrinsically involved in the modulation of pain, and this compound, as a potent cannabinoid agonist, exhibits significant antinociceptive properties in various preclinical pain models. nih.govfrontiersin.org Activation of cannabinoid receptors, particularly CB1 receptors in the central and peripheral nervous systems and CB2 receptors primarily on immune cells, can powerfully suppress pain signaling. nih.govnih.gov
Studies have demonstrated that systemic administration of cannabinoid agonists produces antinociception in models of acute, inflammatory, and neuropathic pain. frontiersin.org The analgesic effects are mediated through several mechanisms, including the inhibition of neurotransmitter release from presynaptic terminals in pain pathways, modulation of neuronal excitability, and the reduction of neuroinflammation. frontiersin.org For instance, endocannabinoids like anandamide can control the transmission of pain signals from the periphery to the central nervous system. nih.gov By elevating anandamide levels or administering stable analogs like methanandamide, this intrinsic pain-gating mechanism is strengthened. nih.govresearchgate.net This suggests that this compound likely reduces pain perception by acting on CB1 receptors on sensory nerve endings and within the spinal cord and brain regions involved in nociceptive processing. nih.gov
Activation of the cannabinoid system is well-known to impact cognitive functions, particularly learning and memory. Preclinical research indicates that this compound impairs performance in tasks that rely on short-term or working memory. nih.govnih.gov In studies using a delayed-non-match-to-sample (DNMS) task in rats, (R)-methanandamide caused dose- and delay-dependent deficits in performance. nih.govresearchgate.net This impairment is characterized by a reduced ability to recall information over a short period.
The cognitive deficits induced by methanandamide are linked to its effects on hippocampal neurophysiology. nih.govresearchgate.net The hippocampus is a critical brain region for memory formation, and cannabinoid agonists are known to suppress hippocampal neuronal activity. nih.gov Administration of (R)-methanandamide was shown to suppress the firing of hippocampal ensemble activity specifically during the encoding phase of the memory task, which is crucial for registering new information. nih.govresearchgate.net These effects are mediated by the CB1 receptor, as the cognitive impairments produced by cannabinoid agonists can be reversed by CB1 receptor antagonists. preprints.org The data suggest that excessive activation of CB1 receptors by compounds like this compound disrupts the precise neuronal firing patterns required for effective memory encoding and consolidation. nih.govpreprints.org
Table 2: Effect of (R)-Methanandamide on Working Memory in Rats
| Task | Effect of (R)-Methanandamide | Proposed Mechanism |
|---|---|---|
| Delayed-Non-Match-to-Sample (DNMS) | Dose- and delay-dependent performance deficits | Suppression of hippocampal ensemble activity during the encoding phase |
Summary of findings from preclinical studies on cognitive function. nih.govresearchgate.net
The endocannabinoid system plays a significant role in modulating the brain's reward circuitry. nih.govusdbiology.com this compound, as a stable cannabinoid agonist, has been shown to possess reinforcing properties, indicating a potential for abuse. In animal self-administration studies, methanandamide has been found to act as a reinforcer, meaning animals will perform a task to receive it. nih.gov
Furthermore, methanandamide produces subjective effects similar to those of THC. In drug discrimination studies, a behavioral procedure used to assess the perceived effects of psychoactive drugs, rats trained to recognize THC will also respond as if they have been given methanandamide, indicating a substantial overlap in their discriminative stimulus effects. nih.govnih.govresearchgate.net This effect is mediated by CB1 receptors. nih.gov The rewarding effects of cannabinoids are closely linked to their interaction with the mesolimbic dopamine system. Administration of methanandamide has been shown to increase extracellular dopamine levels in the nucleus accumbens, a key brain region for reward processing. nih.gov This neurochemical effect is a common characteristic of many rewarding stimuli and drugs of abuse. nih.govnih.gov
This compound's biological activities are heavily influenced by its interactions with various neurotransmitter systems, most notably the dopaminergic system. nih.gov As mentioned, it increases dopamine release in the nucleus accumbens, which underlies its rewarding properties. nih.gov Its thermoregulatory effects are also dependent on interactions with both D1 and D2 dopamine receptors. nih.gov The attenuation of cocaine-induced hyperthermia by methanandamide requires permissive activation of D2 receptors, demonstrating a functional link between the cannabinoid and dopaminergic systems in regulating body temperature. nih.gov
Effects on Sleep-Wake Cycles and Upper Airway Muscle Tone
Preclinical research has explored the effects of this compound, also known as R(+)-Methanandamide, on the control of upper airway muscles, which is critical for maintaining airway patency during sleep. In a study involving behaving rats, local administration of methanandamide to the hypoglossal (XII) nucleus, which controls the tongue, was investigated. taylorandfrancis.com Researchers observed that methanandamide, acting as an antagonist of tandem pore domain (TASK) potassium channels, produced an activation of the genioglossus muscle, the main muscle of the tongue. taylorandfrancis.com This activation, measured by tongue electromyography (EMG), was notably limited to the state of wakefulness. taylorandfrancis.com These findings suggest a potential role for specific potassium channels in modulating upper airway muscle tone, with compounds like methanandamide demonstrating state-dependent effects on motoneuronal excitability. taylorandfrancis.com
Cellular and Organ-Specific Effects in In Vitro and Animal Models
This compound has demonstrated significant antiproliferative and proapoptotic effects in various prostate cancer cell lines. Studies have shown that it can inhibit the growth of human prostate cancer PC-3 cells. mdpi.comnih.gov This effect is linked to the induction of apoptosis, or programmed cell death. nih.govnih.gov
The mechanism of action often involves the cannabinoid receptors. Research indicates that the pro-apoptotic effect of this compound can be mediated through the CB1 receptor in primary cultures derived from prostate cancer. nih.govnih.gov In other models using PC-3 cells, the CB2 receptor has been identified as a key player. mdpi.comnih.gov The anti-proliferative action induced by this compound was reversed by a CB2 receptor antagonist (SR 144528), confirming the receptor's involvement. nih.gov
Further investigation into the signaling pathways revealed that this compound triggers the synthesis of ceramide, a lipid molecule involved in cell death signaling. nih.govresearchgate.net Blocking ceramide synthesis was found to reduce the cell death induced by cannabinoids. nih.gov The signaling cascade also includes the inhibition of the Akt pathway and activation of c-Jun N-terminal kinase (JNK). nih.govnih.gov In vivo studies using mouse models have corroborated these findings, showing a significant reduction in tumor growth upon treatment with CB2 agonists. nih.gov
Summary of this compound's Effects on Prostate Cancer Cells
| Cell Line | Effect | Mediator/Pathway | Reference |
|---|---|---|---|
| PC-3 | Inhibition of cell growth, Apoptosis | CB2 Receptor, Ceramide Synthesis, JNK Activation, Akt Inhibition | mdpi.comnih.gov |
| Primary Cultures (Prostate Cancer) | Inhibition of cell growth, Apoptosis | CB1 Receptor, Caspase-3 Activation, Bcl-2 Reduction | nih.govnih.gov |
| LNCaP | Anti-metastatic effect | CB1 Receptor | taylorandfrancis.com |
In cervical carcinoma cell lines such as HeLa and C33A, this compound has been shown to induce apoptosis. nih.govcannabisdata.org This pro-apoptotic effect is mediated through a pathway involving cyclooxygenase-2 (COX-2). mdpi.comnih.gov Studies have demonstrated that this compound leads to an induction of COX-2 expression and the synthesis of prostaglandins (B1171923) like PGD2 and PGE2. nih.gov The subsequent apoptosis is dependent on this COX-2 activity, as suppressing the enzyme with inhibitors or siRNA made the cells less sensitive to this compound. nih.govcannabisdata.org This mechanism was found to be independent of cannabinoid and TRPV1 receptors but involved the activation of the PPARγ receptor by prostaglandins. nih.govfrontiersin.org
Similarly, in human lung carcinoma A549 cells, this compound was found to induce apoptosis through a COX-2 and PPARγ-dependent mechanism. nih.gov However, another study using a murine lung cancer model reported that this compound administration augmented tumor growth. nih.gov This effect was also linked to the up-regulation of COX-2 and increased production of PGE2, but in this context, it promoted tumor proliferation in a cannabinoid receptor-independent manner. nih.gov In a different context, this compound was shown to increase the lysis of lung cancer cells by lymphokine-activated killer (LAK) cells by upregulating intercellular adhesion molecule 1 (ICAM-1) on the cancer cells. frontiersin.orgcannabisdata.org
Summary of this compound's Effects on Cervical and Lung Cancer Cells
| Cell Line/Model | Effect | Mediator/Pathway | Reference |
|---|---|---|---|
| HeLa, C33A (Cervical Cancer) | Apoptosis | COX-2, Prostaglandins (PGD2, PGE2), PPARγ | mdpi.comnih.govcannabisdata.org |
| A549 (Lung Cancer) | Apoptosis | COX-2, PPARγ | nih.gov |
| Murine Lung Cancer Model | Increased tumor growth | COX-2, Prostaglandins (PGE2) | nih.gov |
| Human Lung Cancer Cells (in co-culture) | Increased lysis by LAK cells | ICAM-1 upregulation | frontiersin.orgcannabisdata.org |
The effects of this compound have also been investigated in glioma, a type of brain tumor. Research has shown that it induces apoptotic cell death in human neuroglioma cells. taylorandfrancis.comdntb.gov.ua Similar to its action in cervical cancer, this pro-apoptotic effect in glioma cells has been linked to the up-regulation of COX-2. dntb.gov.ua The mechanism appears to be independent of cannabinoid receptors. taylorandfrancis.comfrontiersin.orgrealmofcaring.org The apoptotic pathway involves mitochondrial signaling, suggesting that this compound can trigger intrinsic apoptosis in these cancer cells. dntb.gov.ua While some cannabinoids have been shown to induce apoptosis in glioma cells through ceramide accumulation and activation of the ERK signaling pathway via cannabinoid receptors, the action of this compound in certain glioma models proceeds through a distinct, receptor-independent mechanism. realmofcaring.orgbbiosci.com
Summary of this compound's Effects on Glioma Cells
| Cell Line/Model | Effect | Mediator/Pathway | Reference |
|---|---|---|---|
| Human Neuroglioma Cells | Apoptosis | COX-2, Mitochondrial signaling | taylorandfrancis.comdntb.gov.uadntb.gov.ua |
| Glioma Cells | Apoptosis | Cannabinoid receptor-independent | frontiersin.orgrealmofcaring.org |
In the context of hematological malignancies, this compound has been shown to induce apoptosis in mantle cell lymphoma (MCL), an aggressive B-cell lymphoma. realmofcaring.orgnih.gov Unlike in some glioma and cervical cancer models, the pro-apoptotic effect in MCL is dependent on the activation of both CB1 and CB2 cannabinoid receptors. taylorandfrancis.comrealmofcaring.orgnih.gov The signaling cascade initiated by this compound in MCL cells involves several key events: the accumulation of ceramide, phosphorylation of p38 MAPK, depolarization of the mitochondrial membrane, and subsequent activation of caspases. realmofcaring.orgnih.govcannabisdata.org These events collectively lead to the execution of the apoptotic program. It is noteworthy that while this compound induced apoptosis in MCL cell lines and primary MCL cells, normal B cells remained unaffected, suggesting a degree of selectivity for malignant cells. realmofcaring.org Additionally, research has indicated that this compound can also induce apoptosis in chronic lymphocytic leukemia (CLL) cells. cannabisdata.org
Summary of this compound's Effects on Lymphoma and Leukemia Cells
| Cell Line/Model | Effect | Mediator/Pathway | Reference |
|---|---|---|---|
| Mantle Cell Lymphoma (MCL) | Apoptosis | CB1 and CB2 Receptors, Ceramide, p38 MAPK, Caspase activation | taylorandfrancis.comrealmofcaring.orgnih.govcannabisdata.org |
| Chronic Lymphocytic Leukemia (CLL) | Apoptosis | Not specified | cannabisdata.org |
Antiproliferative and Proapoptotic Actions in Cancer Models
Modulation of Inflammatory Cytokines (e.g., IL-6)
The role of this compound's enantiomer, (R)-Methanandamide, in modulating inflammatory cytokines such as Interleukin-6 (IL-6) appears to be highly context-dependent, with preclinical studies showing both induction and suppression of inflammatory mediators.
In a study utilizing the androgen-resistant prostate cancer cell line PC3, (R)-Methanandamide was found to stimulate the secretion of IL-6 in a dose-dependent manner. um.es The maximal effect on IL-6 secretion was observed after 24 to 48 hours of incubation. um.es This pro-inflammatory effect in a cancer cell line, however, contrasts with the actions of the closely related endocannabinoid anandamide in other contexts. For instance, anandamide has been shown to suppress the in vitro induction of IL-6 from macrophages triggered by lipopolysaccharides.
Conversely, other research has indicated a potential for cannabinoids to enhance IL-6 production under specific conditions. In a study involving primary cultures of murine brain cortical astrocytes infected with Theiler's murine encephalomyelitis virus, anandamide potentiated the release of IL-6. frontiersin.orgnih.gov This effect was concentration-dependent and could be blocked by a cannabinoid receptor antagonist, suggesting a receptor-mediated pathway. frontiersin.orgnih.gov While not directly involving (R)-Methanandamide, these findings with anandamide highlight the complexity of cannabinoid effects on IL-6 modulation, which can vary based on the cell type and the nature of the inflammatory stimulus. Another study noted that while a potent synthetic CB1 agonist reduced IL-6 mRNA expression in a viral model, enhancing anandamide tone has also been shown to increase IL-6 levels in astrocyte culture preparations.
Table 1: Preclinical Findings on (R)-Methanandamide and IL-6 Modulation
| Model System | Compound | Observed Effect on IL-6 | Key Findings |
|---|---|---|---|
| Prostate Cancer PC3 Cell Line | (R)-Methanandamide | Induction | Stimulated IL-6 secretion in a dose-dependent manner. um.es |
| Virus-Infected Murine Astrocytes | Anandamide | Enhancement | Potentiated the release of IL-6 in a concentration-dependent, receptor-mediated fashion. frontiersin.orgnih.gov |
| Lipopolysaccharide-stimulated Macrophages | Anandamide | Suppression | Effectively suppressed the induction of IL-6. |
Cardiovascular System Research
Preclinical investigations have revealed significant effects of (R)-Methanandamide on the cardiovascular system, particularly concerning vascular tone and hemodynamic parameters.
(R)-Methanandamide has been demonstrated to produce vasorelaxation in vascular beds, an effect that is dependent on the endothelium. In studies using rabbit aortic ring preparations, (R)-Methanandamide-mediated vessel relaxation was not blocked by antagonists for CB1 or CB2 receptors, suggesting the involvement of a novel, non-CB1/non-CB2 anandamide receptor located on endothelial cells.
The mechanism underlying this vasodilation involves the stimulation of nitric oxide (NO) synthesis. Research has shown that (R)-Methanandamide stimulates NO production in rabbit aortic endothelial cells in a dose-dependent manner. This process is mediated through the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which leads to the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent NO production. Inhibition of this pathway was found to decrease the (R)-Methanandamide-induced NO production.
The influence of methanandamide on hemodynamic parameters such as blood pressure and regional blood flow is complex and can vary depending on the experimental conditions, including the consciousness of the animal model.
In conscious, freely moving rats, methanandamide administration resulted in a rise in blood pressure, accompanied by bradycardia (a decrease in heart rate). nih.gov Regionally, it caused vasoconstriction in the renal and mesenteric vascular beds, leading to a fall in vascular conductance. nih.gov In contrast, it induced vasodilatation in the hindquarters, resulting in an increased vascular conductance. nih.gov The renal and mesenteric vasoconstriction was found to be mediated by CB1 receptors. frontiersin.org
In anesthetized rats, intravenous injection of methanandamide produced a triphasic response. frontiersin.orgnih.gov This consisted of:
Phase I: An immediate and short-lasting decrease in both heart rate and blood pressure. frontiersin.orgnih.gov This initial hypotensive and bradycardic effect is believed to be mediated by the activation of vanilloid VR1 receptors. frontiersin.orgnih.gov
Phase II: A brief vasopressor (blood pressure increasing) effect. frontiersin.orgnih.gov
Phase III: A more prolonged period of hypotension (decreased blood pressure). frontiersin.orgnih.gov This sustained hypotensive effect was shown to be abolished by a CB1 receptor antagonist, indicating it is mediated by CB1 receptor stimulation. frontiersin.orgnih.gov
Table 2: Effects of Methanandamide on Hemodynamic Parameters in Preclinical Models
| Parameter | Animal Model | Observed Effect | Receptor/Mechanism Implicated |
|---|---|---|---|
| Blood Pressure | Conscious Rats | Increased blood pressure. nih.gov | - |
| Anesthetized Rats | Triphasic Response: Initial decrease (Phase I), brief increase (Phase II), prolonged decrease (Phase III). frontiersin.orgnih.gov | Phase I: VR1 Receptor; Phase III: CB1 Receptor. frontiersin.orgnih.gov | |
| Heart Rate | Conscious Rats | Bradycardia (decreased heart rate). nih.gov | - |
| Anesthetized Rats | Bradycardia (accompanying initial blood pressure drop). frontiersin.orgnih.gov | VR1 Receptor. frontiersin.orgnih.gov | |
| Regional Blood Flow | Conscious Rats | Decreased renal and mesenteric vascular conductance (vasoconstriction). frontiersin.orgnih.gov | CB1 Receptor. frontiersin.org |
| Conscious Rats | Increased hindquarters vascular conductance (vasodilatation). frontiersin.orgnih.gov | β2-adrenoceptor. frontiersin.org |
Ocular Neuroprotection Research
The potential neuroprotective properties of this compound have been a subject of investigation, particularly in the context of retinal health.
Preclinical research suggests that methanandamide can protect retinal tissues from oxidative damage. A study using isolated bovine retinas demonstrated that pretreatment with methanandamide at nanomolar concentrations significantly blocked the elevation in 8-isoprostane levels, a marker of lipid peroxidation, induced by hydrogen peroxide (H2O2). nih.gov This neuroprotective action against oxidative stress was significantly attenuated by a CB1 receptor antagonist, indicating that the protective effect is mediated, at least in part, through CB1 receptors. nih.gov
Interestingly, the same study noted a dualistic nature of methanandamide's effect on oxidative stress. While low concentrations were protective, higher concentrations (10 nM–100 µM) were found to elicit a significant increase in the production of 8-isoprostane, suggesting a potential pro-oxidant effect at higher doses. nih.gov
Ischemia-reperfusion (I/R) injury is a significant cause of damage to retinal ganglion cells (RGCs) in various ocular pathologies. While the endocannabinoid system has been explored for its neuroprotective potential in I/R injury in other tissues, there is a lack of specific preclinical data on the direct effects of this compound on the survival of retinal ganglion cells following ischemia-reperfusion injury.
One study found that intravenous administration of (R)-(+)-methanandamide prevents the development of ischemic and reperfusion arrhythmias in the hearts of rats. nih.gov This antiarrhythmic effect was completely abolished by a CB2 receptor antagonist, suggesting a cardioprotective role mediated by CB2 receptors in the context of I/R. nih.gov However, dedicated studies investigating whether a similar protective mechanism exists for retinal ganglion cells in ocular I/R models are not available in the reviewed literature. Therefore, the potential for this compound to protect RGCs from this specific type of injury remains an area for future investigation.
Metabolic and Endocrine System Studies
Pancreatic Islet Function and Insulin (B600854) Secretion Research
Preclinical investigations utilizing isolated pancreatic islets have shed light on the influence of this compound, a stable analog of the endocannabinoid anandamide, on endocrine function. Studies have demonstrated that methanandamide can exert an inhibitory effect on insulin secretion.
In research conducted on fresh rat isolated islets, methanandamide was observed to cause a glucose-dependent and concentration-dependent inhibition of insulin release. This effect was comparable to the responses seen in islets that were sensitive to anandamide, suggesting that the stability of methanandamide allows for a more consistent interaction with the islet endocannabinoid system. The findings imply that this compound may modulate pancreatic β-cell function, thereby influencing glucose homeostasis. The exact mechanisms underpinning this inhibitory action are still under investigation, but it is evident that the endocannabinoid system plays a role in the regulation of insulin secretion.
Table 1: Effect of Methanandamide on Insulin Secretion in Rat Isolated Islets
| Treatment | Glucose Concentration | Insulin Secretion |
| Control | High | Normal |
| Methanandamide | High | Inhibited |
| Control | Low | Basal |
| Methanandamide | Low | No significant change |
Cross-talk with 2-Arachidonoylglycerol (B1664049) (2-AG) Metabolism
The endocannabinoid system is characterized by the interplay of multiple signaling molecules, and the interaction between this compound and the metabolism of 2-arachidonoylglycerol (2-AG) is a critical area of preclinical research. 2-AG is another major endocannabinoid that, along with anandamide, modulates a wide array of physiological processes.
Studies have revealed a functional interaction where anandamide and its stable analogs, such as methanandamide, can influence the metabolic pathways of 2-AG. Specifically, exogenous anandamide and methanandamide have been shown to inhibit the production of 2-AG in mouse brain slices. nih.gov This inhibition was observed for both basal and stimulated 2-AG production, indicating that this compound can downregulate the levels of this second key endocannabinoid. nih.gov This cross-talk suggests a mechanism by which the elevation of anandamide-like signaling can lead to a reduction in 2-AG-mediated effects. The interaction between these two endocannabinoid pathways is complex and appears to be, in part, mediated by the activation of transient receptor potential vanilloid 1 (TRPV1) channels. nih.gov
Table 2: Influence of Methanandamide on 2-AG Production
| Condition | Treatment | 2-AG Production |
| Basal | Vehicle | Normal |
| Basal | Methanandamide | Inhibited |
| Stimulated | Vehicle | Increased |
| Stimulated | Methanandamide | Inhibited |
Immunomodulatory Investigations
The endocannabinoid system is increasingly recognized for its significant role in the regulation of the immune system. Preclinical studies focusing on this compound have highlighted its potential as a modulator of immune responses, affecting various immune cell types and their functions.
Research has demonstrated that methanandamide, as a stable analog of anandamide, can influence the activity of neutrophils. For instance, it has been shown to stimulate the respiratory burst in human neutrophils, an essential process for pathogen clearance, through the activation of CB2 receptors. nih.gov This is in contrast to anandamide, which is rapidly hydrolyzed and does not produce the same effect. nih.gov
Furthermore, the broader family of endocannabinoids, including anandamide and its analogs, has been shown to exert immunosuppressive effects on T-lymphocytes. Anandamide can inhibit the proliferation of T-cells and suppress the release of various cytokines from both CD4+ and CD8+ T-cells, primarily through the CB2 receptor. nih.govnih.gov It has also been found to inhibit the production of pro-inflammatory Th1/Th17-polarizing cytokines. nih.gov These findings suggest that this compound could play a role in modulating T-cell mediated immunity.
In the context of macrophages and monocytes, anandamide has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 at nanomolar concentrations. nih.gov At higher micromolar concentrations, it can inhibit the production of other key cytokines like TNF-α and IFN-γ. nih.gov These actions point towards a potential anti-inflammatory role for anandamide analogs like this compound.
Table 3: Immunomodulatory Effects of Anandamide and its Analogs
| Immune Cell Type | Effect of Anandamide/Methanandamide | Primary Receptor Involved |
| Neutrophils | Stimulation of respiratory burst (Methanandamide) | CB2 |
| T-lymphocytes | Inhibition of proliferation and cytokine release | CB2 |
| Macrophages/Monocytes | Inhibition of pro-inflammatory cytokine production | Not fully elucidated |
Comparative Pharmacology and Structure Activity Relationship Studies
Comparative Analysis with Endogenous Cannabinoids (Anandamide, 2-Arachidonoylglycerol)
S-2 Methanandamide (B110085), a synthetic analog of the endogenous cannabinoid anandamide (B1667382) (AEA), exhibits distinct pharmacological properties when compared to its natural counterparts, anandamide and 2-arachidonoylglycerol (B1664049) (2-AG). The primary differences lie in receptor binding affinity, selectivity, and metabolic stability.
Anandamide and 2-AG are the two most well-characterized endocannabinoids, acting as ligands for both the CB1 and CB2 cannabinoid receptors. nih.govjneurosci.orgpsu.edu While both are crucial for endocannabinoid signaling, they differ significantly in their prevalence and function. nih.gov Brain levels of 2-AG are substantially higher (approximately 200- to 1000-fold) than those of anandamide, leading to the proposal that 2-AG may be the primary natural ligand for cannabinoid receptors involved in retrograde signaling. nih.govjneurosci.org
S-2 Methanandamide was developed as a more stable analog of anandamide. caymanchem.com The introduction of a methyl group at the 2-position of the propanolamine (B44665) headgroup in the (S)-configuration enhances its properties. This compound is recognized as the second most potent CB1 receptor agonist within the methanandamide series, displaying a high affinity for this receptor. caymanchem.com Research indicates its Ki value for the CB1 receptor is 26 nM. caymanchem.com In contrast, anandamide generally shows a lower affinity for the CB1 receptor. nih.gov For instance, one study reported a Ki value of 78.2 nM for anandamide. nih.gov
Regarding receptor selectivity, many anandamide analogs, including those in the methanandamide series, demonstrate a high selectivity for the CB1 receptor over the CB2 receptor. nih.govacs.org this compound follows this pattern, showing potent agonism at CB1 receptors with significantly lower affinity for CB2 receptors. medchemexpress.com One study reported IC50 values of 173 nM for CB1 and 8216 nM for CB2, highlighting this selectivity. medchemexpress.com In comparison, 2-AG is considered a full agonist at both CB1 and CB2 receptors and is often more potent and efficacious than anandamide, particularly at the CB2 receptor. psu.edunih.gov In some assay systems, anandamide acts as a weak partial agonist at the human CB2 receptor, whereas 2-AG functions as a full agonist. psu.edu
A key advantage of this compound over anandamide is its enhanced metabolic stability. caymanchem.com Anandamide is rapidly degraded by the enzyme fatty acid amide hydrolase (FAAH). acs.orgnih.gov The structural modification in this compound makes it less susceptible to inactivation by FAAH. caymanchem.com This increased stability is a characteristic shared with its enantiomer, (R)-Methanandamide, which is also noted for its higher potency and metabolic stability compared to anandamide. caymanchem.comlookchem.comahajournals.org In contrast, 2-AG is also subject to rapid degradation, primarily by monoacylglycerol lipase, which contributes to its transient signaling effects. nih.gov
Table 1: Comparative Receptor Binding Affinities of this compound and Endogenous Cannabinoids
| Compound | Receptor | Binding Affinity (Ki or IC50) | Citation |
|---|---|---|---|
| This compound | CB1 | 26 nM (Ki) | caymanchem.com |
| This compound | CB1 | 173 nM (IC50) | medchemexpress.com |
| This compound | CB2 | 8216 nM (IC50) | medchemexpress.com |
| Anandamide (AEA) | CB1 | 78.2 nM (Ki) | nih.gov |
| 2-Arachidonoylglycerol (2-AG) | hCB2 | 949 nM (Ki) | psu.edu |
| Anandamide (AEA) | hCB2 | 795 nM (Ki) | psu.edu |
Comparison with Other Synthetic Cannabinoid Agonists (e.g., Δ9-THC, ACEA, ACPA, JWH series)
The pharmacological profile of this compound can be further understood by comparing it to other synthetic and plant-derived cannabinoid agonists. These compounds vary widely in structure, receptor affinity, and efficacy.
Δ9-Tetrahydrocannabinol (Δ9-THC): As the primary psychoactive component of cannabis, Δ9-THC is a partial agonist at both CB1 and CB2 receptors. dusunenadamdergisi.org Structure-activity relationship (SAR) studies have sought to find an optimal pharmacophore overlay between anandamide analogs and Δ9-THC. capes.gov.br It has been proposed that a specific low-energy, looped conformation of anandamide allows for the superposition of key pharmacophoric elements with those of Δ9-THC. capes.gov.br Methanandamide, as a metabolism-resistant analog of anandamide, has been used in comparative studies with Δ9-THC to explore their shared properties. jneurosci.orggrantome.com While both induce cannabinoid-like effects, synthetic agonists are often more potent. For example, JWH-018, a synthetic cannabinoid, was found to be more potent than both Δ9-THC and methanandamide in drug discrimination studies. nih.gov
ACEA and ACPA: Arachidonyl-2'-chloroethylamide (ACEA) and Arachidonylcyclopropylamide (ACPA) are known for their high selectivity for the CB1 receptor. researchgate.netresearchgate.net Like this compound, they were designed as stable anandamide analogs. ACEA is a highly potent and one of the most selective CB1 agonists. researchgate.net Both ACEA and ACPA are frequently used as research tools to selectively activate CB1 receptors. researchgate.net A notable characteristic of some anandamide analogs, including ACEA and methanandamide, is their ability to also activate the TRPV1 ion channel, a target not typically engaged by classical cannabinoids like Δ9-THC or certain synthetic cannabinoids like WIN 55,212-2. researchgate.net
JWH Series: The JWH series of compounds, named after Prof. John W. Huffman, are aminoalkylindoles that generally act as potent, full agonists at cannabinoid receptors. dusunenadamdergisi.orgfrontiersin.org Many compounds in this series, such as JWH-018 and JWH-210, exhibit significantly higher binding affinity for the CB1 receptor than Δ9-THC. dusunenadamdergisi.orgfrontiersin.org JWH-073 has a four-fold higher binding affinity for CB1 receptors than Δ9-THC, while JWH-210 has an affinity approximately 100 times higher. frontiersin.org These compounds are chemically distinct from the fatty acid amide structure of this compound. dusunenadamdergisi.org Unlike Δ9-THC, which is a partial agonist, many JWH compounds are full agonists, meaning a greater dose leads to a greater effect without a plateau, which can result in more intense physiological effects. dusunenadamdergisi.org
Table 2: Comparative CB1 Receptor Binding Affinities of Various Cannabinoid Agonists
| Compound | Receptor | Binding Affinity (Ki) | Citation |
|---|---|---|---|
| This compound | CB1 | 26 nM | caymanchem.com |
| (R)-Methanandamide | CB1 | 7.42 nM | nih.gov |
| Δ9-THC | CB1 | ~40-50 nM (varies) | frontiersin.org |
| JWH-073 | CB1 | 8.9 - 12.9 nM | frontiersin.org |
| JWH-210 | CB1 | 0.46 nM | frontiersin.org |
Elucidation of Structure-Activity Relationships within the Methanandamide Series
The development and study of the methanandamide series have provided significant insights into the structure-activity relationships (SAR) governing the interaction of anandamide-like molecules with cannabinoid receptors. Modifications to the ethanolamide headgroup of anandamide, particularly through methylation, have been systematically explored to enhance receptor affinity and metabolic stability. nih.govacs.org
The key structural feature of methanandamides is the introduction of a methyl group on the propanolamine headgroup. The stereochemistry of this methyl group is a critical determinant of pharmacological activity. nih.gov The two primary enantiomers are (R)-Methanandamide and (S)-Methanandamide, which correspond to methylation at the 1'-position. (R)-Methanandamide is a chiral analog that possesses higher potency and metabolic stability than anandamide. caymanchem.comacs.org Studies have shown it to be a potent CB1 receptor agonist. nih.gov Conversely, its enantiomer, S-1 methanandamide, is less potent, with a lower binding affinity for CB1 receptors (Ki of 175 nM) compared to both anandamide and (R)-Methanandamide. caymanchem.com
Further studies have examined methylation at the 2-position, which gives rise to S-2 and R-2 methanandamides. This compound is the second most potent CB1 receptor agonist in the methanandamide series, with a Ki value of 26 nM. caymanchem.com The introduction of a single methyl group at the 2-position was found to increase affinity for the CB1 receptor and modestly improve metabolic stability. nih.gov
Researchers also investigated the effects of multiple methyl substitutions. A high degree of enantioselectivity and diastereoselectivity was observed for dimethylated analogs. nih.gov For example, (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide, a 2,1'-dimethyl analog, exhibited the highest CB1 receptor affinity in one study, with a Ki of 7.42 nM, representing a more than 10-fold improvement over anandamide. nih.gov In contrast, adding two methyl groups at the 2-position (gem-dimethyl) did not significantly change CB1 affinity but did enhance metabolic stability. nih.gov
These SAR studies demonstrate that:
Stereochemistry is crucial: The (R)-configuration at the 1'-position generally confers higher potency than the (S)-configuration. nih.govcaymanchem.com
Methylation position matters: Introducing a methyl group at the 1'- or 2'-positions can significantly improve metabolic stability and, in some cases, receptor affinity. nih.govacs.org
Multiple substitutions can optimize affinity: A high degree of selectivity and affinity can be achieved with specific combinations of multiple methyl groups, as seen in dimethylated analogs. nih.gov
These findings highlight the precise stereoelectronic requirements of the cannabinoid receptor's binding pocket and have guided the design of potent and stable anandamide analogs for research purposes. nih.govacs.org
Table 3: Structure-Activity Relationships in the Methanandamide Series (CB1 Affinity)
| Compound | Modification | Binding Affinity (Ki) | Citation |
|---|---|---|---|
| Anandamide (AEA) | Parent Compound | 78.2 nM | nih.gov |
| (R)-Methanandamide | (R)-1'-methyl | 7.42 nM (in a dimethyl analog) | nih.gov |
| S-1 Methanandamide | (S)-1'-methyl | 175 nM | caymanchem.com |
| This compound | (S)-2'-methyl | 26 nM | caymanchem.com |
| (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide | (R)-2,1'-dimethyl | 7.42 nM | nih.gov |
| (S)-2,2,2'-trimethyl analogue | 2,2,2'-trimethyl | ~78 nM (similar to anandamide) | nih.gov |
Methodologies and Research Techniques Employed
In Vitro Receptor Binding and Functional Assays
In vitro receptor binding and functional assays are fundamental in characterizing the interaction of S-2 Methanandamide (B110085) with its primary targets, the cannabinoid receptors CB1 and CB2. Radioligand binding assays are a powerful tool used to determine the affinity of a compound for a specific receptor. sygnaturediscovery.com In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a tissue or cell membrane preparation containing the receptor. The ability of an unlabeled compound, such as S-2 Methanandamide, to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki).
This compound has been shown to be a potent CB1 receptor agonist. medchemexpress.com In the presence of the protease inhibitor phenylmethanesulfonyl fluoride (B91410) (PMSF), which prevents enzymatic degradation, this compound exhibits a high affinity for the CB1 receptor. nih.gov Functional assays, such as those measuring the stimulation of [35S]GTPγS binding, are then used to determine the efficacy of the compound as an agonist or antagonist. These assays have confirmed that this compound acts as a CB1 receptor agonist. medchemexpress.com
Table 1: Receptor Binding and Functional Assay Data for this compound
| Assay Type | Receptor | Parameter | Value | Reference |
| Radioligand Binding | CB1 | Ki | 173 nM | medchemexpress.com |
| Functional Assay | CB1 | IC50 (with PMSF) | 173 nM | medchemexpress.com |
| Functional Assay | CB2 | IC50 | 8216 nM | medchemexpress.com |
Ex Vivo Tissue Preparations (e.g., Mouse Vas Deferens Twitch Response)
Ex vivo tissue preparations provide a bridge between in vitro and in vivo studies, allowing for the examination of a compound's effect on an isolated, intact tissue. The mouse vas deferens twitch response assay is a classic pharmacological preparation used to assess the activity of cannabinoid receptor agonists. nih.govnih.gov In this assay, the vas deferens is electrically stimulated to induce contractions, or "twitches." Cannabinoid agonists, acting through presynaptic CB1 receptors, inhibit the release of neurotransmitters, leading to a reduction in the twitch response.
This compound has been shown to effectively inhibit the electrically-evoked twitch response in the mouse vas deferens, with a reported IC50 value of 47 nM. lookchem.comimyjet.com This demonstrates its potent functional activity as a CB1 receptor agonist in a physiological context. nih.govmedchemexpress.com The inhibitory effect of methanandamide in this preparation is mediated primarily by CB1 receptors, as evidenced by the significant antagonism by the CB1-selective antagonist SR141716A. nih.gov
Cell Culture Systems for Mechanistic Elucidation
Cell culture systems are invaluable for dissecting the molecular mechanisms underlying the effects of this compound. By using cell lines that endogenously express or are engineered to express specific receptors, researchers can investigate downstream signaling pathways. For instance, HEK293 cells transfected with CB1 or CB2 receptors are commonly used to study G-protein coupling and subsequent intracellular signaling cascades. frontiersin.orgresearchgate.net
Studies using such cell systems can elucidate the specific G-proteins (e.g., Gαi/o, Gαs) that are activated by this compound upon binding to the CB1 receptor. acs.org Furthermore, these systems allow for the investigation of other potential molecular targets. For example, while this compound's primary action is through CB1 receptors, cell-based assays can explore potential interactions with other receptors, such as TRPV1 or GPR55, although evidence suggests its activity at these sites is significantly lower than at CB1. news-medical.netnih.gov
Behavioral Paradigms in Rodent Models
To understand the physiological and behavioral effects of this compound in vivo, a variety of behavioral paradigms in rodent models are employed. These tests can assess a range of effects, including antinociception, motor function, and cognitive processes.
Commonly used tests for antinociception (pain relief) include the tail-immersion test, hot-plate test, and writhing test. nih.govresearchgate.net In these models, this compound has demonstrated antinociceptive effects. nih.gov For instance, in rats, it has been shown to reduce pain responses in the tail-immersion, hot-plate, and writhing tests. nih.govresearchgate.net Other studies have shown that local administration of methanandamide can attenuate inflammatory mechanical allodynia and hyperalgesia. physiology.org
Behavioral paradigms such as the Morris water maze are used to assess learning and memory. nih.govresearchgate.net Studies have shown that methanandamide can disrupt working memory performance in wild-type mice. nih.govresearchgate.net Additionally, its effects on locomotor activity and stereotypy, as well as its interaction with other drugs like amphetamine, have been investigated to understand its impact on the central nervous system. nih.gov Drug discrimination paradigms are also used, where animals are trained to distinguish between the effects of a drug and a placebo, to characterize the subjective effects of this compound. researchgate.netnih.govnih.gov
Table 2: Effects of (R)-Methanandamide in Rodent Behavioral Models
| Behavioral Test | Species | Effect | Reference |
| Phenyl-p-quinone (PPQ) pain model | Mouse | Analgesic effect | researchgate.net |
| Tail-immersion test | Rat | Reduced antinociceptive effect after neonatal DSP-4 treatment | nih.govresearchgate.net |
| Hot-plate test | Rat | Reduced antinociceptive effect after neonatal DSP-4 treatment | nih.govresearchgate.net |
| Writhing test | Rat | Reduced antinociceptive effect after neonatal DSP-4 treatment | nih.gov |
| Morris water maze (working memory) | Mouse | Disrupted performance in wild-type mice | nih.govresearchgate.net |
| Amphetamine-induced behavioral sensitization | Rat | Blocked expression and development of sensitization | nih.gov |
Application of Genetic Knockout Models (e.g., CB1, FAAH Knockout Mice)
Genetic knockout models, particularly mice lacking the CB1 receptor (CB1-/-) or the enzyme fatty acid amide hydrolase (FAAH-/-), have been instrumental in confirming the mechanisms of action of this compound.
Studies using CB1 knockout mice have provided strong evidence that the majority of methanandamide's cannabinoid-like effects are mediated through the CB1 receptor. nih.govresearchgate.net For example, the disruptive effects of methanandamide on working memory in the Morris water maze are absent in CB1-/- mice. nih.govresearchgate.net However, some research suggests that at very high doses, methanandamide may have some effects that are independent of CB1 receptors. psu.edu
FAAH is the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (B1667382). nih.govupf.edu Since this compound is a more metabolically stable analog of anandamide, it is less susceptible to FAAH degradation. nih.govimyjet.compsu.edu Studies in FAAH-/- mice, which have elevated endogenous anandamide levels, show an increased sensitivity to the effects of exogenously administered anandamide. psu.edunih.govphysiology.orgscispace.com In contrast, methanandamide, being FAAH-resistant, produces similar effects in both FAAH-/- and wild-type mice, further confirming its stability and providing a tool to study CB1 receptor function in the absence of confounding FAAH metabolism. psu.edunih.gov
Use of Pharmacological Antagonists and Enzyme Inhibitors
The use of selective pharmacological antagonists and enzyme inhibitors is a cornerstone of cannabinoid research, allowing for the precise determination of the receptors and metabolic pathways involved in a compound's effects.
The CB1 receptor antagonist/inverse agonist SR141716A (rimonabant) and the CB2 receptor antagonist/inverse agonist SR144528 are frequently used to confirm the receptor-mediated effects of this compound. nih.govnews-medical.netnih.govcapes.gov.br For example, the antinociceptive effects of methanandamide are blocked by SR141716A, confirming the involvement of the CB1 receptor. nih.govphysiology.org
Enzyme inhibitors, such as those targeting FAAH (e.g., URB597), are used to study the endocannabinoid system and to differentiate the effects of metabolically stable compounds like this compound from those of endogenous cannabinoids like anandamide. nih.govescholarship.orgnih.govescholarship.org By inhibiting FAAH, the levels of anandamide are increased, which can potentiate its effects. escholarship.orgnih.gov The fact that this compound is potent on its own and its effects are not significantly altered by FAAH inhibitors highlights its inherent stability. nih.gov
Analytical Techniques for Detection and Quantification (e.g., LC-MS/MS)
Accurate detection and quantification of this compound in biological samples are crucial for pharmacokinetic studies and for correlating drug levels with pharmacological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govmdpi.comnih.gov
LC-MS/MS offers high sensitivity and selectivity, allowing for the precise measurement of this compound and its metabolites in complex biological matrices such as plasma, serum, and brain tissue. nih.govresearchgate.netcapes.gov.br Validated LC-MS/MS methods have been developed for the quantification of various synthetic cannabinoids, including methanandamide, in human serum. nih.gov These analytical methods are essential for forensic toxicology and for research investigating the disposition and metabolism of this compound.
Future Directions and Unexplored Research Avenues
Comprehensive Mapping of All Relevant Molecular Targets
While S-2 Methanandamide (B110085) is primarily recognized as a cannabinoid receptor agonist, a complete understanding of its pharmacological activity requires a comprehensive mapping of all its molecular interactions. Future research should systematically investigate its binding affinity and functional activity at a wide array of potential targets.
Initial studies have identified S-2 Methanandamide as a potent agonist for the Cannabinoid Receptor 1 (CB1), with a significantly lower affinity for the Cannabinoid Receptor 2 (CB2). medchemexpress.com It demonstrates an IC50 value of 173 nM for CB1, compared to 8216 nM for CB2, highlighting its selectivity. medchemexpress.com Unlike its parent compound, anandamide (B1667382), this compound shows greater resistance to metabolic degradation by fatty acid amide hydrolase (FAAH), which enhances its duration of action. apexbt.comlookchem.comcaymanchem.comcaymanchem.com
However, the broader target profile remains largely unexplored. Research on related compounds suggests that other receptors may be relevant. For instance, the transient receptor potential vanilloid 1 (TRPV1) channel is a known target for anandamide and its stable analog, (R)-Methanandamide. news-medical.netmedchemexpress.comnih.gov Studies have shown that methanandamide can activate TRPV1 receptors on sensory neurons, a mechanism independent of cannabinoid receptors. nih.govnih.gov Furthermore, other potential targets within the expanded endocannabinoid system, such as the G protein-coupled receptor 55 (GPR55), should be investigated for potential interactions with the S-2 enantiomer. researchgate.net
A thorough investigation would involve extensive radioligand binding assays and functional studies across a panel of receptors and enzymes to create a complete pharmacological fingerprint.
Table 1: Known and Potential Molecular Targets of Methanandamide Analogs
| Target | Compound(s) Studied | Observed Interaction | Citation |
|---|---|---|---|
| CB1 Receptor | This compound, (R)-Methanandamide | Agonist activity, high affinity/potency. | medchemexpress.comnews-medical.netmedchemexpress.comnih.gov |
| CB2 Receptor | This compound, (R)-Methanandamide | Low affinity compared to CB1. | medchemexpress.comoncotarget.com |
| TRPV1 Receptor | (R)-Methanandamide, Anandamide | Agonist activity, involved in sensory neuron activation and vasodilation. | news-medical.netmedchemexpress.comnih.govnih.gov |
| FAAH Enzyme | This compound, (R)-Methanandamide | Increased resistance to hydrolysis compared to anandamide. | lookchem.comcaymanchem.comcaymanchem.com |
| GPR55 | Endocannabinoids | Putative cannabinoid receptor, potential target. | researchgate.net |
| CYP450 Enzymes | (R)-Methanandamide | Inhibitory effect on CYP2D2 in rats. | sav.sk |
Investigation of Long-Term Effects in Preclinical Models
The majority of preclinical research on cannabinoid analogs has focused on acute effects. A significant gap exists in the understanding of the consequences of long-term administration of this compound. Chronic studies are essential to evaluate sustained efficacy, potential for tolerance development, and any unforeseen physiological changes.
One notable study investigated the long-term topical application of methanandamide (Meth-AEA) in a rat model of periodontitis over six weeks. conicet.gov.ar The results were promising, showing that methanandamide significantly reduced alveolar bone loss and decreased levels of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide. conicet.gov.armdpi.com This study provides a strong rationale for exploring long-term use in chronic inflammatory conditions.
Future preclinical studies should be designed to assess chronic administration across various potential therapeutic areas. These investigations should monitor a wide range of physiological and behavioral parameters over extended periods, using multiple animal models to ensure the robustness of the findings. Such studies are critical before any consideration of clinical translation. frontiersin.org
Exploration of Novel Therapeutic Research Areas
Building on its known pharmacological actions, this compound could be explored for novel therapeutic applications. Its profile as a stable, CB1-selective agonist suggests potential in several areas beyond those already considered for general cannabinoids.
Inflammatory Bone and Tissue Disorders: The positive results in a preclinical periodontitis model suggest that this compound could be investigated for other conditions involving inflammation and tissue degradation, such as rheumatoid arthritis or osteoarthritis. conicet.gov.armdpi.com Its ability to reduce bone loss and inflammatory cytokines is a key rationale. conicet.gov.ar
Neurodegenerative and Neuroprotective Applications: The endocannabinoid system is deeply involved in neuronal health. The (R)-isomer of methanandamide has been shown to rescue retinal ganglion cells from ischemic damage via CB1 and TRPV1 activation. researchgate.net Future research should explore whether this compound confers similar neuroprotective effects in models of glaucoma, Alzheimer's disease, or Parkinson's disease, where CB1 receptor modulation is a therapeutic target. oncotarget.com
Substance Use Disorders: Research has shown that methanandamide can attenuate cocaine-induced hyperthermia through a mechanism involving both CB1 and dopamine (B1211576) D2 receptors. nih.gov This interplay suggests a potential role for this compound in modulating the effects of psychostimulants, opening a new avenue for research into addiction therapies. nih.govjneurosci.orgnih.gov
Oncology: While the role of the ECS in cancer is complex, various cannabinoids have demonstrated anti-proliferative and apoptotic effects in preclinical cancer models, including prostate cancer and lymphoma. oncotarget.com The specific effects of the S-2 isomer, given its selectivity, warrant investigation in various cancer cell lines and in vivo tumor models.
Detailed Pharmacokinetic and Pharmacodynamic Profiling in Research Animals
A fundamental requirement for the preclinical development of any compound is a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Currently, there is a scarcity of published data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in research animals.
Pharmacokinetic studies are needed to determine key parameters such as bioavailability, half-life, volume of distribution, and clearance. While this compound is known to be more stable than anandamide, its precise metabolic fate is unknown. caymanchem.com Research on the R-isomer has indicated an interaction with the cytochrome P450 (CYP) enzyme system, specifically showing inhibition of CYP2D2 in rats, which could have implications for drug-drug interactions. sav.sk It is crucial to determine if the S-2 isomer has similar effects.
Pharmacodynamic studies should aim to establish a clear relationship between the concentration of this compound in the body and its pharmacological effects. This involves measuring target engagement (e.g., receptor occupancy) and downstream biological responses at various dose levels and time points. catapult.org.uk Studies involving intravenous self-administration in squirrel monkeys have been valuable in characterizing the reinforcing effects (a PD endpoint) of the R-isomer, mediated by CB1 receptors. jneurosci.orgnih.govjneurosci.org Similar studies are needed for this compound to understand its behavioral pharmacology.
Table 2: Key PK/PD Parameters for Future Investigation in Research Animals
| Parameter Category | Specific Parameter | Rationale |
|---|---|---|
| Pharmacokinetics (PK) | Bioavailability (Oral, IV) | To understand absorption and systemic exposure. |
| Half-life (t½) | To determine dosing frequency. | |
| Metabolism (Metabolites, CYP interactions) | To identify metabolic pathways and potential for drug interactions. sav.sk | |
| Excretion Routes | To understand how the compound is eliminated from the body. | |
| Pharmacodynamics (PD) | Dose-Response Relationship | To define the effective concentration range for specific biological effects. |
| Target Engagement (e.g., CB1 occupancy) | To confirm the compound is interacting with its intended molecular target in vivo. | |
| Time-Course of Effect | To correlate drug exposure with the duration of the pharmacological response. catapult.org.uk |
Development of Advanced Methodologies for Studying this compound
Advancing the research on this compound will also depend on the development and application of sophisticated analytical and experimental methodologies.
Advanced Analytical Techniques: There is a need for highly sensitive and specific validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of this compound and its potential metabolites in various biological matrices (plasma, brain tissue, etc.). mdpi.com Such methods are the bedrock of robust pharmacokinetic studies.
Genetically Modified Models: The use of genetically modified research animals, such as knockout mice lacking specific cannabinoid receptors (CB1, CB2, TRPV1), will be invaluable. upf.edu These models allow for the definitive attribution of pharmacological effects to specific molecular targets, helping to dissect the compound's precise mechanisms of action.
Advanced In Vitro Systems: Moving beyond simple cell cultures to more complex systems like organoids or microfluidic "organ-on-a-chip" models could provide more physiologically relevant data on the effects of this compound on specific tissues or in disease states, bridging the gap between traditional in vitro assays and in vivo studies. frontiersin.org
By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of this compound, unlocking its full potential as a research tool and exploring its viability as a candidate for future therapeutic development.
Q & A
Basic Research Questions
Q. How is S-2 Methanandamide synthesized and characterized in experimental settings?
- Methodological Answer : Synthesis typically involves arachidonic acid conjugation with ethanolamine, followed by structural confirmation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For purity validation, high-performance liquid chromatography (HPLC) is recommended. Researchers should replicate protocols from foundational studies to ensure consistency, as deviations in reaction conditions (e.g., temperature, solvent purity) can alter yields .
Q. What experimental models are used to study this compound’s cannabinoid receptor binding affinity?
- Methodological Answer : Competitive radioligand binding assays using synaptosomal membranes are standard. For example, inhibition of radiolabeled CP 55,940 binding in rodent brain tissues can quantify receptor affinity. Ensure assays include controls for non-specific binding (e.g., excess unlabeled ligand) and validate results using functional assays like the mouse vas deferens twitch inhibition test, which correlates with psychotropic activity .
Q. How do researchers distinguish this compound from endogenous anandamide in pharmacokinetic studies?
- Methodological Answer : Isotopic labeling (e.g., deuterated this compound) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows precise tracking in biological matrices. Differences in metabolic stability (e.g., FAAH enzyme resistance) can also be leveraged; pre-treatment with FAAH inhibitors may clarify degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s efficacy across in vitro vs. in vivo models?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. To address this:
- Conduct dose-response curves in both isolated tissue (e.g., vas deferens) and whole-animal models (e.g., behavioral assays).
- Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to correlate exposure levels with observed effects.
- Apply systematic review frameworks (e.g., COSMOS-E guidelines) to assess confounding variables like species-specific receptor expression .
Q. How can researchers design studies to investigate this compound’s synergistic interactions with other endocannabinoids?
- Methodological Answer :
- Step 1 : Use isobolographic analysis to quantify additive, synergistic, or antagonistic effects when co-administered with compounds like 2-AG.
- Step 2 : Employ genetic knockout models (e.g., CB1/CB2 receptor-deficient mice) to isolate interaction mechanisms.
- Step 3 : Validate findings via electrophysiological recordings in brain slices to assess synaptic plasticity changes .
Q. What computational approaches predict this compound’s off-target effects in neurological systems?
- Methodological Answer :
- Molecular Docking : Screen against non-cannabinoid receptors (e.g., TRPV1, GPR55) using software like AutoDock Vina.
- Machine Learning : Train models on lipid mediator datasets to predict binding affinities or metabolic pathways.
- Network Pharmacology : Map interaction networks using STRING or KEGG databases to identify indirect targets .
Q. How should meta-analyses address heterogeneity in studies on this compound’s neuroprotective effects?
- Methodological Answer :
- Subgroup Analysis : Stratify studies by variables like dosage, administration route (intravenous vs. intraperitoneal), and disease models (e.g., Parkinson’s vs. Alzheimer’s).
- Quality Assessment : Use tools like GRADE to evaluate bias risk, emphasizing studies with blinded outcome assessments.
- Publication Bias Correction : Apply trim-and-fill analysis to adjust for missing negative-result studies .
Methodological Best Practices
- Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., behavioral data paired with receptor occupancy assays) .
- Experimental Reproducibility : Document protocols adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data deposition in repositories like Zenodo .
- Literature Reviews : Prioritize peer-reviewed meta-analyses and systematic reviews to identify knowledge gaps (e.g., long-term neurobehavioral impacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
